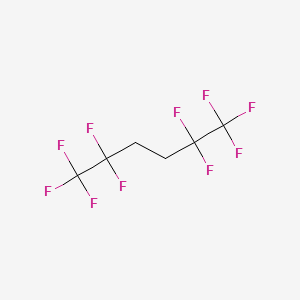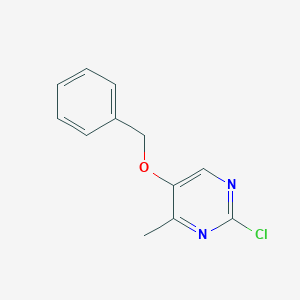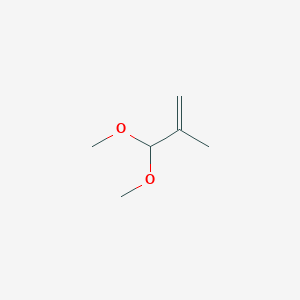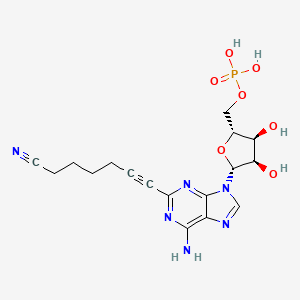
1,1,1,2,2,5,5,6,6,6-Decafluorohexane
Descripción general
Descripción
“1,1,1,2,2,5,5,6,6,6-Decafluorohexane” is a chemical compound with the molecular formula C6H4F10 . It is a type of fluorocarbon, which are compounds that contain carbon and fluorine atoms. Fluorocarbons are known for their stability and resistance to heat and chemicals .
Molecular Structure Analysis
The molecular structure of “1,1,1,2,2,5,5,6,6,6-Decafluorohexane” consists of a hexane (six carbon atoms) backbone with ten fluorine atoms attached . The exact structure and the positions of the fluorine atoms could not be determined from the available information .Mecanismo De Acción
Direcciones Futuras
Propiedades
Número CAS |
95576-25-3 |
|---|---|
Fórmula molecular |
C2F5C2H4C2F5 C6H4F10 |
Peso molecular |
266.08 g/mol |
Nombre IUPAC |
1,1,1,2,2,5,5,6,6,6-decafluorohexane |
InChI |
InChI=1S/C6H4F10/c7-3(8,5(11,12)13)1-2-4(9,10)6(14,15)16/h1-2H2 |
Clave InChI |
FUCPNELYUCUXTJ-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-4-fluorobenzo[b]thiophene](/img/structure/B8717401.png)


![5-[(Benzyloxy)methyl]oxolan-2-one](/img/structure/B8717412.png)

![[(5R)-5-Amino-5,6,7,8-tetrahydronaphthalen-2-yl]methanol](/img/structure/B8717431.png)





![2-[(3,5,6-Trichloropyrazin-2-yl)amino]ethan-1-ol](/img/structure/B8717493.png)
